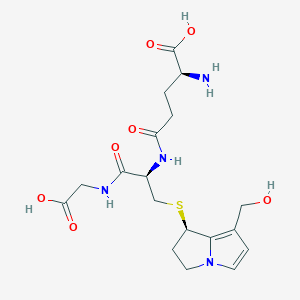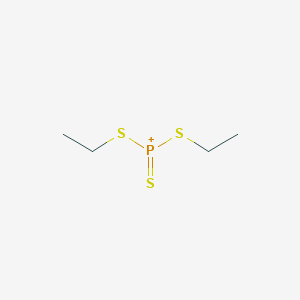
Bis(ethylsulfanyl)(sulfanylidene)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(ethylsulfanyl)(sulfanylidene)phosphanium is a compound belonging to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms this compound is notable for its unique structure, which includes ethylsulfanyl and sulfanylidene groups attached to a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(ethylsulfanyl)(sulfanylidene)phosphanium typically involves the reaction of a phosphorus precursor with ethylsulfanyl and sulfanylidene reagents. One common method involves the use of chlorophosphines and Grignard reagents. The reaction proceeds as follows:
Chlorophosphine Preparation: Chlorophosphines are prepared by reacting phosphorus trichloride (PCl₃) with an appropriate organic halide.
Grignard Reagent Formation: Ethylmagnesium bromide (EtMgBr) is prepared by reacting ethyl bromide with magnesium in anhydrous ether.
Reaction with Chlorophosphine: The Grignard reagent is then reacted with the chlorophosphine to form this compound.
The reaction conditions typically involve low temperatures and an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(ethylsulfanyl)(sulfanylidene)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl or sulfanylidene groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines .
Applications De Recherche Scientifique
Bis(ethylsulfanyl)(sulfanylidene)phosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of bis(ethylsulfanyl)(sulfanylidene)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include coordination to metal centers and subsequent modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Tris(2-methoxyphenyl)phosphine: Another phosphine ligand with different substituents.
Uniqueness
Bis(ethylsulfanyl)(sulfanylidene)phosphanium is unique due to its specific ethylsulfanyl and sulfanylidene groups, which impart distinct chemical properties and reactivity compared to other phosphines .
Propriétés
Numéro CAS |
63692-58-0 |
|---|---|
Formule moléculaire |
C4H10PS3+ |
Poids moléculaire |
185.3 g/mol |
Nom IUPAC |
bis(ethylsulfanyl)-sulfanylidenephosphanium |
InChI |
InChI=1S/C4H10PS3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3/q+1 |
Clé InChI |
OYYUASUUHKVNEQ-UHFFFAOYSA-N |
SMILES canonique |
CCS[P+](=S)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


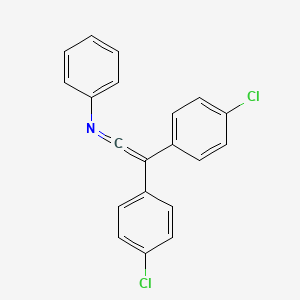
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)
![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)
![2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14495680.png)
![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)


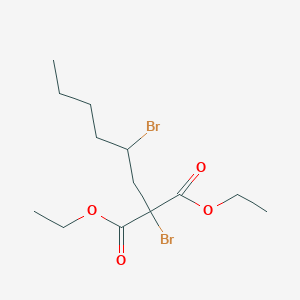
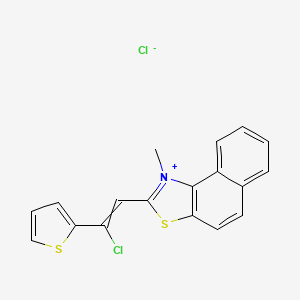
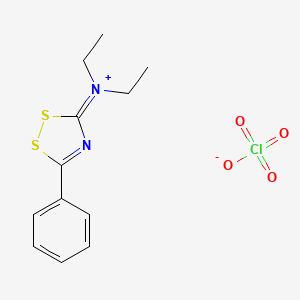

![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)
![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)
